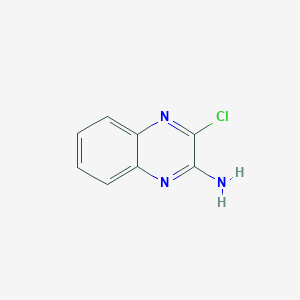

3-Chloroquinoxalin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJFBHOKPHILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355781 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34117-90-3 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroquinoxalin 2 Amine and Its Derivatives

Classical and Modern Synthetic Routes to Quinoxaline-2-amine Derivatives

The preparation of quinoxaline-2-amine derivatives can be broadly categorized into methods that construct the heterocyclic ring system and those that modify a pre-formed quinoxaline (B1680401) core.

Reaction of 1,2-Diamines with Aldehydes and Isocyanides

A notable multicomponent reaction for the synthesis of quinoxaline-2-amine derivatives is the Ugi reaction. nih.govthieme-connect.com This approach offers a concise, two-step, one-pot protocol for generating highly substituted quinoxalines. nih.gov The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-amido amide. thieme-connect.com For quinoxaline synthesis, this strategy is adapted by using appropriately functionalized starting materials, such as N-Boc-1,2-phenylenediamines. nih.gov

An "acidless" Ugi reaction variant has also been developed, which uses water or a catalytic amount of an acid like phenylphosphinic acid instead of a stoichiometric amount of a carboxylic acid. thieme-connect.com This approach, followed by a Boc-deprotection and cyclization sequence, provides an efficient route to functionalized quinoxalines with the potential for introducing three points of diversity. thieme-connect.com Another effective method involves the reaction between 1,2-diamines, aldehydes, and isocyanides using a cerium oxide nanoparticle catalyst to produce quinoxalin-2-amines. wiserpub.com

The general scope of this transformation allows for the use of various aldehydes, diamines, and isonitriles, furnishing a diverse set of quinoxaline derivatives. nih.gov

Synthesis from 2,3-Dichloroquinoxaline (B139996) (DCQX) as a Precursor

The use of 2,3-dichloroquinoxaline (DCQX) as a starting material is a prevalent and versatile strategy for the synthesis of 3-chloroquinoxalin-2-amine and its derivatives. wiserpub.comarabjchem.org DCQX is a commercially available and readily prepared compound that serves as an excellent electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions due to the two chlorine atoms at the C2 and C3 positions. arabjchem.orgarabjchem.org This allows for the direct and controlled introduction of nucleophiles to form mono- or di-substituted products. wiserpub.com

The reaction of DCQX with ammonia (B1221849) in an ethanolic solution can yield 2-amino-3-chloroquinoxaline. arabjchem.org By carefully controlling the reaction conditions, selective mono-substitution can be achieved. For instance, refluxing DCQX with aqueous ammonia in tetrahydrofuran (B95107) has been reported to produce this compound with high efficiency.

A convenient method for preparing N-aryl substituted 3-chloroquinoxalin-2-amines involves the reaction of 2,3-dichloroquinoxaline with anilines and other aryl amines. wiserpub.com These reactions often proceed via a nucleophilic aromatic substitution mechanism. While the reaction of DCQX with aliphatic amines can occur under mild conditions, reactions with less nucleophilic anilines may require more forcing conditions or catalysis. arabjchem.org

To facilitate the C-N bond formation with aryl amines, a Lewis acid such as aluminum chloride (AlCl₃) can be employed. wiserpub.comresearchgate.net This method has been successfully used to synthesize various 2-(N-arylamino)-3-chloroquinoxalines. wiserpub.comarabjchem.org These products can then serve as intermediates for further derivatization. wiserpub.com The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired mono-substituted product over the di-substituted one. For example, conducting the reaction in n-butanol under microwave irradiation is an effective approach. wiserpub.comresearchgate.net

Table 1: Synthesis of N-Aryl-3-chloroquinoxalin-2-amines from DCQX

| Aryl Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted Anilines | n-BuOH, Microwave (130°C, 30 min) | 3-Chloro-N-(aryl)quinoxalin-2-amines | Not specified | wiserpub.comresearchgate.net |

| 2,3-Dimethylaniline | Thermal (70–75°C, 12 hours) | 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | 80 | |

| Various Anilines | AlCl₃ | 2-(N-Arylamino)-3-chloroquinoxalines | Good | arabjchem.org |

| 2,3,6,7-Tetra substituted acridin-9-amine | - | N-(3-chloroquinoxalin-2-yl)-2,3,6,7-tetra substituted acridin-9-amines | Not specified | jetir.org |

| Starting from 2,6-dichloroquinoxaline. |

Nucleophilic aromatic substitution (SNAr) is the fundamental mechanism underpinning the reactivity of DCQX with a wide range of nucleophiles. arabjchem.orgarabjchem.org The presence of the electron-withdrawing nitrogen atoms in the quinoxaline ring activates the chloro-substituted carbons towards nucleophilic attack. udayton.edu This allows for the sequential and selective replacement of the two chlorine atoms.

The reaction of DCQX with N-nucleophiles, such as primary and secondary amines, has been extensively studied to yield mono- and/or di-substituted products. arabjchem.org The selectivity for mono-substitution at the C2 position to yield compounds like this compound is a key advantage of using DCQX. wiserpub.comarabjchem.org This selectivity arises because the introduction of an electron-donating amino group at the C2 position deactivates the C3 position towards further nucleophilic attack.

This controlled reactivity makes DCQX a valuable building block in synthetic organic chemistry for creating diverse quinoxaline derivatives. arabjchem.orgarabjchem.org The SNAr reaction can be carried out with various nitrogen, oxygen, and sulfur nucleophiles, demonstrating the broad applicability of this approach. arabjchem.orgresearchgate.net

Reaction with Aryl Amines and Substituted Anilines

Utilizing Benzofuroxan (B160326) in Cycloaddition Reactions

The Beirut reaction provides an alternative route to the quinoxaline ring system through the cycloaddition of a benzofuroxan (benzofurazan oxide) with a suitable reaction partner. researchgate.netsbq.org.br This reaction can produce quinoxaline-N,N'-dioxides in a single step. sbq.org.br Benzofuroxans react with various substrates, including enamines, α,β-unsaturated ketones, and active methylene (B1212753) compounds. researchgate.netsbq.org.br

For instance, the reaction of benzofuroxan with active methylene nitriles can yield 2-aminoquinoxaline-1,4-dioxides. researchgate.net The reaction of benzofuroxan with malononitrile (B47326) in the presence of an amine catalyst leads to 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide. thieme-connect.de While this method primarily yields quinoxaline N-oxides, these can be subsequently deoxygenated to afford the corresponding quinoxaline derivatives. The functional groups introduced via this method can then be further manipulated to access compounds like this compound, although this typically requires multiple subsequent steps.

Advanced Synthetic Techniques

To improve efficiency, yield, and reaction times, advanced synthetic techniques are often employed in the synthesis of this compound and its derivatives.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. wiserpub.comorganic-chemistry.org The reaction of DCQX with substituted anilines in n-butanol, for example, can be completed in as little as 30 minutes at 130°C under microwave irradiation to form N-substituted 3-chloroquinoxalin-2-amines. wiserpub.comresearchgate.net Similarly, subsequent N-alkylation of the resulting amine with reagents like propargyl bromide can also be efficiently carried out using microwave heating. wiserpub.comresearchgate.net The application of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been effectively applied to the synthesis of this compound derivatives.

A notable application involves the reaction of 2,3-dichloroquinoxaline (DCQX) with various amines. For instance, the synthesis of N-substituted 3-chloro-N-(2-(1-tosyl-1H-benzo[d]-imidazol-2-yl)ethyl) quinoxalin-2-amine (B120755) derivatives has been successfully achieved using microwave irradiation. researchgate.netwiserpub.com This method significantly reduces the reaction time compared to traditional approaches. researchgate.net In a typical procedure, 2,3-dichloroquinoxaline is reacted with a nucleophile, such as an amine, in the presence of triethylamine (B128534) under microwave irradiation at 160°C for a short duration of 5 minutes. udayton.edu This approach has proven effective for producing a variety of N-substituted quinoxaline derivatives in high yields. udayton.edu

The use of microwave irradiation is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. researchgate.net

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Benzylamine | Microwave, 160°C, 5 min, Et3N | N2,N3-dibenzylquinoxaline-2,3-diamine | 69 | udayton.edu |

| 2,3-Dichloroquinoxaline | Substituted Amines | Microwave | Various N-substituted quinoxaline derivatives | High | researchgate.net |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium-catalyzed reactions have been employed for the synthesis and functionalization of this compound derivatives.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing C(sp)-C(sp²) bonds. wikipedia.org This reaction has been extensively used to introduce alkynyl moieties onto the quinoxaline core.

In a typical Sonogashira reaction, N-alkyl-3-chloroquinoxaline-2-amines are reacted with terminal alkynes in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. sorbonne-universite.frresearchgate.net The reaction is usually carried out in the presence of a base, like morpholine (B109124) or triethylamine. sorbonne-universite.frresearchgate.net This methodology has been utilized to synthesize various 3-alkynyl-substituted quinoxaline derivatives.

Furthermore, a one-pot Sonogashira coupling followed by heteroannulation has been developed to construct more complex heterocyclic systems. researchgate.net For example, 1,3-oxazole-quinoxaline amine hybrids have been synthesized by reacting 2-amine-substituted 3-chloroquinoxalines with benzoyl chlorides and prop-2-yn-1-amine, catalyzed by Pd(Ph₃P)₂Cl₂. researchgate.net This tandem approach provides an efficient route to novel fused heterocyclic compounds.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming arylamine derivatives. This reaction has been applied to the synthesis of N-aryl substituted 3-chloroquinoxalin-2-amines. The reaction of 2,3-dichloroquinoxaline with anilines can be sluggish but can be facilitated by the use of a palladium catalyst. These reactions are crucial for creating precursors for more complex molecules. For instance, the resulting N-aryl-3-chloroquinoxalin-2-amines can be further modified to produce biologically active compounds. arabjchem.orgarabjchem.org

Sonogashira Coupling and Heteroannulation

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for certain transformations. Copper catalysts have been successfully employed in the synthesis of quinoxaline derivatives.

One significant application is in the coupling of 2,3-dichloroquinoxaline with terminal alkynes to yield 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives. nih.gov This reaction is typically catalyzed by CuI in the presence of a phosphine (B1218219) ligand like PPh₃ and a base such as K₂CO₃, often using polyethylene (B3416737) glycol (PEG-400) as a green solvent under ultrasound irradiation. nih.gov

Copper catalysts are also effective in promoting cyclotrimerization reactions of alkynes with o-phenylenediamines to form the quinoxaline core. asianpubs.orgresearchgate.net Furthermore, copper-catalyzed click reactions have been used to synthesize 1,2,3-triazole-linked quinoxaline scaffolds from alkynyl-quinoxaline precursors. arabjchem.orgarabjchem.org

Lewis Acid Catalysis in C-N Bond Formation

Lewis acids play a crucial role in activating substrates and facilitating bond formation. In the context of quinoxaline synthesis, Lewis acids like aluminum chloride (AlCl₃) have been shown to promote the C-N bond formation between 2,3-dichloroquinoxaline and anilines. arabjchem.orgarabjchem.org This method is particularly useful for reactions that are otherwise slow or inefficient, leading to the formation of 2-(N-arylamino)-3-chloroquinoxalines in good yields. arabjchem.orgarabjchem.org These products serve as valuable intermediates for the synthesis of more complex, biologically relevant molecules. wiserpub.comarabjchem.orgarabjchem.org

Synthesis of Specific this compound Derivatives

The versatility of this compound as a building block is demonstrated by the wide range of derivatives that can be synthesized from it. The synthesis of these derivatives often involves a sequence of reactions, starting with the formation of the substituted this compound core, followed by further functionalization.

For example, N-alkyl-3-chloroquinoxalin-2-amines can be prepared by the nucleophilic substitution of one chlorine atom in 2,3-dichloroquinoxaline with an aliphatic amine. sorbonne-universite.fr These N-alkylated derivatives can then undergo further reactions, such as the aforementioned Sonogashira coupling, to introduce additional diversity. sorbonne-universite.fr

Another example is the synthesis of N-aryl derivatives. The reaction of 2,3-dichloroquinoxaline with various anilines, often facilitated by a Lewis acid, yields N-aryl-3-chloroquinoxalin-2-amines. arabjchem.orgarabjchem.org These compounds have been used as precursors for synthesizing potential anticancer agents. mdpi.com

The synthesis of pyrrolo[2,3-b]quinoxalines can be achieved through a palladium-catalyzed reaction of 3-chloroquinoxalin-2-amines with internal alkynes. researchgate.netresearchgate.net This method provides access to a class of fused heterocyclic compounds with potential biological activities.

Table 2: Synthesis of Specific this compound Derivatives

| Precursor | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Benzylamine | EtOH, reflux | N-Benzyl-3-chloroquinoxalin-2-amine | 92 | sorbonne-universite.fr |

| 3-Chloroquinoxalin-2-amines | Internal Alkynes | Pd(OAc)₂, NaOAc, KOtBu, DMSO | Pyrrolo[2,3-b]quinoxalines | 65-92 | researchgate.netresearchgate.net |

| 2,3-Dichloroquinoxaline | Anilines | AlCl₃ | 2-(N-arylamino)-3-chloroquinoxalines | Good | arabjchem.orgarabjchem.org |

| N-Alkyl-3-chloroquinoxaline-2-amine | Propargyl bromide | PdCl₂(PPh₃)₂, CuI, morpholine/H₂O | Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes | - | sorbonne-universite.fr |

N-Aryl Substituted 3-Chloroquinoxalin-2-amines

A practical method for the synthesis of N-aryl substituted 3-chloroquinoxalin-2-amines involves the reaction of 2,3-dichloroquinoxaline with various anilines. This reaction is facilitated by the presence of a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane. uq.edu.auarabjchem.org The use of AlCl₃ promotes the C-N bond formation between the quinoxaline ring and the aniline (B41778). uq.edu.auwiserpub.com This approach provides a reliable route to 2-(N-arylamino)-3-chloroquinoxalines, which are valuable intermediates for the synthesis of more complex heterocyclic systems. arabjchem.org The reaction of 2,3-dichloroquinoxaline with substituted anilines in n-butanol under microwave irradiation is another efficient method for preparing these compounds. wiserpub.comresearchgate.net

3-Chloro-N-(2-(1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-N-substituted quinoxalin-2-amine Derivatives

The synthesis of these complex derivatives is achieved through a multi-step process that often utilizes microwave-assisted organic synthesis to enhance reaction rates and yields. researchgate.netresearchgate.net A common starting material is 2,3-dichloroquinoxaline (DCQX). wiserpub.comresearchgate.netwiserpub.com The synthesis can be initiated by reacting DCQX with a substituted aniline under microwave irradiation. wiserpub.comresearchgate.net Subsequent N-alkylation with propargyl bromide, also under microwave conditions, introduces an alkyne functionality. wiserpub.comresearchgate.net This intermediate can then undergo further reactions to build the desired benzimidazole-containing side chain. researchgate.netresearchgate.net

Pyrrolo[2,3-b]quinoxaline Derivatives from 3-Chloroquinoxalin-2-amines

Several synthetic routes have been developed for the construction of the pyrrolo[2,3-b]quinoxaline ring system from this compound precursors. One effective method involves a palladium-catalyzed coupling of N-alkyl/aryl substituted 3-chloroquinoxalin-2-amines with terminal alkynes. uq.edu.au This reaction, often carried out using a Pd/C-Cu catalyst system in toluene, proceeds in good to excellent yields. uq.edu.au

Another approach is the palladium-catalyzed reaction of N-alkyl-3-chloroquinoxalin-2-amines with propargyl bromide in wet morpholine, which unexpectedly yields N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. sorbonne-universite.fr For the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines with a free NH group, a one-pot Cu-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide under ultrasound irradiation has been developed. nih.gov A ligand- and phase transfer catalyst-free intramolecular Heck cyclization of N-allyl-N-aryl-2-amino-3-chloroquinoxalines also provides access to 1,3-disubstituted pyrrolo[2,3-b]quinoxalines. researchgate.net

Quinoxaline Derived Chalcones

The synthesis of quinoxaline-derived chalcones typically begins with the preparation of 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone. derpharmachemica.comresearchgate.net This key intermediate is formed by the reaction of 2,3-dichloroquinoxaline with 4-aminoacetophenone in a solvent such as dimethylformamide (DMF) under reflux conditions. derpharmachemica.comresearchgate.net The initial step often involves the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione through chlorination with phosphorus oxychloride. derpharmachemica.comresearchgate.net

Once the ethanone (B97240) intermediate is obtained, it is reacted with various substituted aromatic aldehydes in an alcoholic solution. derpharmachemica.comresearchgate.net The reaction proceeds via a Claisen-Schmidt condensation, which is base-catalyzed, typically using potassium hydroxide (B78521) or sodium hydroxide, to yield the final chalcone (B49325) derivatives. derpharmachemica.comresearchgate.net

N-(3-chloroquinoxalin-2-yl)-2,3,6,7-tetra substituted acridin-9-amine Derivatives

A multi-step synthesis is employed to create these complex hybrid molecules. The process commences with the condensation of a 2-chloro-4,5-disubstituted benzoic acid with a 3,4-disubstituted aniline. jetir.orgjetir.org This reaction is carried out in the presence of potassium carbonate and copper powder in isopropyl alcohol to yield a 2-((3,4-disubstituted phenyl)amino)-4,5-disubstituted benzoic acid. jetir.orgjetir.org

The subsequent step involves the cyclization of this intermediate using phosphorus oxychloride and ammonium (B1175870) carbonate in the presence of phenol (B47542) to form a 2,3,6,7-tetra substituted acridin-9-amine. jetir.orgjetir.org Finally, this acridine (B1665455) derivative is reacted with 2,3-dichloroquinoxaline to produce the target N-(3-chloroquinoxalin-2-yl)-2,3,6,7-tetra substituted acridin-9-amine derivatives. jetir.orgjetir.org

N-(3-amino-quinoxalin-2-yl)-sulfonamides

The synthesis of N-(3-amino-quinoxalin-2-yl)-sulfonamides can be achieved through a direct synthetic route. One method involves the reaction of 3-chloroaniline (B41212) with 2-aminobenzonitrile, followed by treatment with thiophene-2-sulfonyl chloride. smolecule.com An alternative approach starts with the sulfonation of a quinoxaline derivative. For instance, 2,3-diphenylquinoxaline (B159395) can be treated with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride. mdpi.com This sulfonyl chloride can then be reacted with various primary amines in a basic medium to yield the corresponding sulfonamide derivatives. mdpi.com Similarly, 2-(4-methoxyphenyl)quinoxaline can be chlorosulfonated and subsequently reacted with aromatic amines to afford substituted quinoxaline sulfonamides. researchgate.net

Quinoxalino[2,1-b]quinazolin-12-ones

An efficient two-step tandem reaction has been established for the synthesis of quinoxalino[2,1-b]quinazolin-12-one derivatives. nih.govresearchgate.net This method involves the reaction of 2,3-dichloroquinoxaline with 2-amino-N-substituted benzamides. nih.govresearchgate.net The reaction is typically carried out in an alkaline medium, such as in the presence of a base, and in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net

A plausible mechanism for this transformation involves an initial nucleophilic substitution of the amidic carbonyl group, followed by an in situ SNAr amination. rsc.org The endocyclic nitrogen of the quinoxaline moiety attacks the carbonyl group, leading to the cyclization and formation of a pyrimidinone ring. nih.gov Subsequently, the chlorine atom is displaced by the non-isolated amino group, accompanied by the elimination of HCl, to yield the final quinoxalino[2,1-b]quinazolin-12-one derivatives. rsc.org

S-(3-Chloroquinoxalin-2-yl) Esters of Thiosulfonic Acids

The synthesis of S-(3-chloroquinoxalin-2-yl) esters of thiosulfonic acids can be achieved through the reaction of 2,3-dichloroquinoxaline with alkane- and arenethiosulfonate salts. researchgate.net When this reaction is conducted in aprotic solvents such as acetone, the corresponding S-(3-chloroquinoxalin-2-yl) thiosulfonates are produced in moderate yields. researchgate.net

The choice of solvent plays a critical role in the reaction's outcome. For instance, carrying out the reaction in N,N-dimethylformamide (DMF) can lead to different products. researchgate.net An attempt to synthesize S-(3-chloroquinoxalin-2-yl) ester of 4-acetylaminobenzenethiosulfonic acid by reacting sodium 4-acetylaminobenzenethiosulfonate with 2,3-dichloroquinoxaline in anhydrous DMF at 20°C did not result in the substitution of the chlorine atoms. researchgate.net

Detailed research has led to the successful synthesis of various S-(3-chloroquinoxalin-2-yl) esters of thiosulfonic acids. The following table summarizes the synthesized compounds and their reported yields.

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

| S-(3-chloroquinoxalin-2-yl) 4-acetylaminobenzenethiosulfonate | C₁₇H₁₂ClN₃O₃S₂ | 55 | 208–211 |

| S-(3-chloroquinoxalin-2-yl) 4-aminobenzenethiosulfonate | C₁₅H₁₀ClN₃O₂S₂ | Not Specified | Not Specified |

Data derived from research on the synthesis of thiosulfonate derivatives. ktu.lt

3-Chloroquinoxalin-2(1H)-one 4-Oxides

A novel one-pot annulation reaction has been developed for the synthesis of 3-chloroquinoxalin-2(1H)-one 4-oxides. This method involves the reaction of 1,1,2-trichloro-2-nitroethene (TCNiE) with aniline and its ring-substituted derivatives. thieme-connect.com This synthetic route exclusively yields the desired 3-chloroquinoxalin-2(1H)-one 4-oxides in yields that are highly dependent on the substituents present on the aniline ring, ranging from 9% to 65%. thieme-connect.com

The reaction mechanism is proposed to involve a C–N cyclization process. thieme-connect.com The mode of addition of the reactants is a crucial factor in controlling the reaction pathway and ensuring the formation of the quinoxalinone product over potential side reactions. thieme-connect.com The structural confirmation of the synthesized compounds has been established through X-ray analysis. thieme-connect.com

The yields of 3-chloroquinoxalin-2(1H)-one 4-oxides are influenced by the nature of the substituents on the aniline starting material. Electron-withdrawing groups, such as fluorine and chlorine at the C6 position, have been observed to negatively impact the reaction rate. Similarly, electron-donating methoxy (B1213986) groups at the C6 or C7 positions also affect the reaction outcome. thieme-connect.com

The following table presents a selection of synthesized 3-chloroquinoxalin-2(1H)-one 4-oxide derivatives and their corresponding yields.

| Substituent on Aniline | Product | Yield (%) |

| 4-Chloro | 6-Chloro-3-chloroquinoxalin-2(1H)-one 4-oxide | Not Specified |

| 3-Amino | 7-Amino-3-chloroquinoxalin-2(1H)-one 4-oxide and 5-Amino-3-chloroquinoxalin-2(1H)-one 4-oxide | Not Specified |

| 3-Hydroxy | 7-Hydroxy-3-chloroquinoxalin-2(1H)-one 4-oxide | 59 |

| 3-Hydroxy | 5-Hydroxy-3-chloroquinoxalin-2(1H)-one 4-oxide | 6 |

| 4-Methoxy | 6-Methoxy-3-chloroquinoxalin-2(1H)-one 4-oxide | Not Specified |

Data derived from a one-pot annulation reaction for the synthesis of functionalized 3-chloroquinoxalin-2(1H)-one 4-oxides. thieme-connect.com

Reactivity and Derivatization Strategies for 3 Chloroquinoxalin 2 Amine

Nucleophilic Substitution Reactions at C2 and C3 Positions

The quinoxaline (B1680401) ring system is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at the C2 and C3 positions, which are activated by the nitrogen atoms within the ring. arabjchem.orgarabjchem.orgresearchgate.net The chlorine atom at the C3 position of 3-chloroquinoxalin-2-amine is a good leaving group, making this position the primary site for nucleophilic attack.

Various nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atom. For instance, the reaction of this compound with different amines can lead to the formation of 2,3-diaminoquinoxaline derivatives. arabjchem.org The reaction conditions can often be controlled to achieve either mono- or di-substitution of a starting material like 2,3-dichloroquinoxaline (B139996), highlighting the tunability of these reactions. arabjchem.orgarabjchem.org The reaction with aromatic amines, such as anilines, can be sluggish but can be facilitated by the use of a Lewis acid like aluminum chloride (AlCl₃). arabjchem.orgarabjchem.org

The amine group at the C2 position can also undergo substitution, although this is less common than substitution at the C3 position. The reactivity of the C2-amino group can be influenced by the reaction conditions and the nature of the attacking reagent.

Alkylation Reactions, including N-Alkylation

The primary amine group at the C2 position of this compound is readily alkylated. wiserpub.com This N-alkylation is a common strategy to introduce various substituents, which can significantly influence the biological activity of the resulting derivatives. sorbonne-universite.frontosight.ai For example, N-alkylation with propargyl bromide is a key step in the synthesis of precursors for more complex heterocyclic systems. wiserpub.comresearchgate.net

The reaction of 2,3-dichloroquinoxaline with alkylamines can be controlled to produce mono-substituted products like N-alkyl-3-chloroquinoxalin-2-amines, which are valuable intermediates for further derivatization. arabjchem.orgsorbonne-universite.fr These intermediates have been used in the synthesis of various fused heterocyclic systems, such as pyrrolo[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines. arabjchem.org

Below is a table summarizing the synthesis of various N-alkyl-3-chloroquinoxalin-2-amines from 2,3-dichloroquinoxaline and the corresponding aliphatic amine.

| Amine | Product | Yield (%) | Melting Point (°C) |

| Benzylamine | N-Benzyl-3-chloroquinoxalin-2-amine | 92 | 69–71 |

| n-Propylamine | 3-Chloro-N-propylquinoxalin-2-amine | 80 | 43–45 |

| Isopropylamine | 3-Chloro-N-isopropylquinoxalin-2-amine | 76 | 54–56 |

| n-Butylamine | N-Butyl-3-chloroquinoxalin-2-amine | 83 | 37–39 |

Table compiled from data in Keivanloo et al., 2007. sorbonne-universite.fr

Reactions with Phosphine (B1218219) Derivatives

The chlorine atom at the C3 position can be substituted by phosphorus nucleophiles. The reaction of 2-amino-3-chloroquinoxalines with diphenylphosphine (B32561) (Ph₂PH) in the presence of a palladium catalyst has been studied, though it may lead to side products. researchgate.net A more effective method for introducing a diphenylphosphanyl group is the coupling reaction with lithium diphenylphosphide (Ph₂PLi), which provides NH-functionalized P,N hybrid ligands. researchgate.net These ligands, which combine a "hard" nitrogen donor and a "soft" phosphorus donor, are of interest in coordination chemistry and catalysis. researchgate.net The resulting phosphine derivatives can be sensitive to air oxidation, forming the corresponding phosphine oxides. researchgate.net

Furthermore, quinoxaline derivatives bearing a phosphonate (B1237965) group at the C3 position have been synthesized by reacting 2-amino-3-chloroquinoxalines with triethyl phosphite. researchgate.net

Formation of Hybrid Ligands and Coordination Chemistry

Derivatives of this compound are valuable precursors for the synthesis of hybrid ligands. The combination of the quinoxaline scaffold with other chelating moieties can lead to ligands with interesting coordination properties. For instance, the P,N hybrid ligands synthesized through reactions with phosphine derivatives are capable of coordinating with transition metals. researchgate.net The resulting metal complexes have potential applications in catalysis. researchgate.net For example, a palladium complex of a quinoxaline-bis(phosphane) ligand has shown moderate to good yields in the C–N cross-coupling of 2-bromopyridine (B144113) with mesitylamine. researchgate.net The presence of the amine group in these ligands allows for the formation of hydrogen bonds, which can influence the supramolecular architecture of the resulting metal complexes. researchgate.net

Cyclization Reactions Leading to Fused Heterocycles

This compound is a key intermediate for the synthesis of a variety of fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution at the C3 position, followed by an intramolecular cyclization.

One common strategy is the palladium-catalyzed Sonogashira coupling of N-alkyl-3-chloroquinoxalin-2-amines with terminal alkynes, followed by cyclization to form pyrrolo[2,3-b]quinoxalines. sorbonne-universite.frresearchgate.net For example, the reaction of N-alkyl-3-chloroquinoxalin-2-amines with propargyl bromide in the presence of a palladium catalyst and morpholine (B109124) leads to the formation of N-substituted pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. sorbonne-universite.fr

Another approach involves the reaction with internal alkynes in the presence of a palladium catalyst to yield 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines. researchgate.net The reaction conditions can be tuned to favor either the cyclized product or the simple coupling product. researchgate.net

The reaction of 2-amino-3-chloroquinoxaline with pyridine (B92270) under reflux can lead to the unexpected formation of benzo[1′,2′]imidazo[4,5-b]quinoxaline. arabjchem.orgarabjchem.org Additionally, reactions with 2-aminothiazoles and 2-amino-thiadiazoles in ionic liquids can produce other fused heterocyclic systems. arabjchem.org

Derivatization for Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is a crucial strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the quinoxaline core, researchers can explore how these changes affect the biological activity of the compounds. This information is vital for the design of more potent and selective drug candidates.

Modification of Amine and Chloro Substituents

Both the amine and chloro substituents on the this compound scaffold are key handles for derivatization in SAR studies.

The primary amine at the C2 position can be readily modified. For example, N-alkylation or N-arylation can introduce a wide range of groups. arabjchem.orgwiserpub.com The reaction with anilines, often facilitated by a Lewis acid, yields N-aryl substituted 3-chloroquinoxalin-2-amines. arabjchem.orgarabjchem.org These derivatives have been investigated for their potential as apoptosis-inducing agents. arabjchem.orgarabjchem.org

The chlorine atom at the C3 position is another prime site for modification. It can be replaced by various nucleophiles, including different amines, thiols, and alcohols, to generate a library of compounds with diverse functionalities. nih.gov For instance, reaction with 4-aminophenol (B1666318) under microwave irradiation has been used to synthesize guanylate cyclase inhibitors. arabjchem.org The substitution of the chlorine atom is a key step in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents. ekb.egmdpi.com

The following table showcases examples of derivatives synthesized for SAR studies, highlighting the modifications at the C2 and C3 positions.

| Starting Material | Reagent | Product | Biological Relevance | Reference |

| 2,3-dichloroquinoxaline | 4-aminophenol | Guanylate cyclase inhibitor | Cardiovascular diseases | arabjchem.org |

| This compound | anilines | N-aryl-3-chloroquinoxalin-2-amines | Apoptosis inducers | arabjchem.orgarabjchem.org |

| N-aryl-3-chloroquinoxalin-2-amine | propargyl bromide | N-aryl-N-propargyl-3-chloroquinoxalin-2-amines | Precursors for PDE4 inhibitors | arabjchem.org |

| 2-amino-3-chloroquinoxalines | triethyl phosphite | 3-phosphonate-quinoxalin-2-amines | Not specified | researchgate.net |

| 2,3-dichloroquinoxaline | 4-chloroaniline | 2-chloro-N-(4-chlorophenyl)quinoxalin-3-amine | Precursor for antimicrobial agents | nih.gov |

Introduction of Various Moieties for Enhanced Bioactivity

The strategic introduction of diverse chemical moieties onto the this compound scaffold is a cornerstone of medicinal chemistry efforts to enhance its biological activity. The versatility of the quinoxaline ring system, combined with the reactive chloro and amine groups, allows for a wide array of derivatization strategies. These modifications aim to optimize the compound's interaction with biological targets, improve its pharmacokinetic profile, and ultimately amplify its therapeutic potential. This section explores key derivatization approaches and the resulting bioactive compounds.

A prevalent strategy involves the palladium-catalyzed coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions have been employed to synthesize novel quinoxaline derivatives, highlighting the operational simplicity and broad substrate scope of this approach. rsc.org One notable application is the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds recognized for their diverse pharmacological activities, including anticancer, antifungal, and antimalarial properties. researchgate.net The synthesis of these tricyclic scaffolds can be achieved through palladium-catalyzed transfer hydrogenation, demonstrating a green and efficient method. researchgate.net

Furthermore, the Heck reaction, another palladium-catalyzed method, has been utilized to synthesize trisubstituted pyrroloquinoxalines from N-alkyl/benzyl-3-chloroquinoxaline-2-amines and chalcones. mdpi.com Some of these derivatives have demonstrated significant antibacterial activity. mdpi.com Similarly, coupling reactions with internal alkynes in the presence of a palladium catalyst can yield 2,3-disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines. researchgate.net

Nucleophilic aromatic substitution (SNA_r) reactions offer another facile route for derivatization. The chlorine atom at the C3 position is susceptible to displacement by various nucleophiles. For example, reacting 2,3-dichloroquinoxaline with amines can selectively produce 2-alkanamino-3-chloroquinoxalines. researchgate.net This reactivity is fundamental in creating diverse libraries of quinoxaline derivatives. For instance, new derivatives of 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones have been synthesized and shown to possess promising antibacterial activity against various strains. iosrjournals.org

The introduction of sulfonamide moieties has also been a successful strategy to enhance bioactivity. Quinoxaline sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antileishmanial activities. mdpi.com The synthesis often involves the reaction of a quinoxaline derivative with a substituted sulfonyl chloride. mdpi.com

Moreover, the construction of hybrid molecules by linking the quinoxaline core with other pharmacologically active heterocycles has yielded compounds with potent bioactivities. For example, 1,3-oxazole-quinoxaline amine hybrids have been synthesized and screened for their antibacterial properties. researchgate.net

The following tables summarize the derivatization strategies and the resulting biological activities of various this compound derivatives.

Table 1: Palladium-Catalyzed Derivatization of this compound

| Reactant(s) | Catalyst/Reagents | Derivative Class | Reported Bioactivity | Reference(s) |

| Catechols and nitroarylamines | Palladium catalyst | Quinoxaline derivatives | General bioactive potential | rsc.org |

| N-(2-nitrophenyl)pyrrole and nitrile | Palladium catalyst, formic acid | Pyrrolo[1,2-α]quinoxalines | Anticancer, antifungal, antimalarial, kinase inhibitors | researchgate.net |

| N-alkyl/benzyl-3-chloroquinoxaline-2-amines and chalcones | Palladium catalyst, KOtBu, NaOAc | Trisubstituted pyrroloquinoxalines | Antibacterial | mdpi.com |

| 3-chloroquinoxalin-2-amines and internal alkynes | Pd(OAc)₂, NaOAc, KOtBu | 2,3-disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines | Antibacterial | researchgate.net |

| N-alkyl-3-chloroquinoxaline-2-amines and propargyl bromide | PdCl₂(PPh₃)₂, CuI | Pyrrolo[2,3-b]quinoxalines | Anticancer | researchgate.net |

| Alkyne and N-(2-iodophenyl)methanesulfonamide | 10% Pd/C–PPh₃–CuI | Indole-quinoxaline hybrids | PDE4 inhibition | arabjchem.org |

Table 2: Derivatization via Nucleophilic Substitution and Other Reactions

| Reactant(s) | Reagents/Conditions | Derivative Class | Reported Bioactivity | Reference(s) |

| 2,3-dichloroquinoxaline and primary/secondary amines | Ethanol (B145695), 70°C | 2-Alkanamino-3-chloroquinoxalines | General bioactive potential | researchgate.net |

| 2,3-dichloroquinoxaline and 2-amino-N-substituted benzamides | KOH, DMF | 2-((3-chloroquinoxalin-2-yl)amino)-N-substituted benzamides | Potential COVID-19 main protease inhibitors | rsc.org |

| 2,3-diphenylquinoxaline (B159395) and chloro sulfonic acid, then primary amine | Basic conditions | Diphenyl quinoxaline sulfonamides | Antimicrobial | mdpi.com |

| 2,3-dichloroquinoxaline and 5-(aminomethyl)-3-(3,4-substitutedphenyl)oxazolidin-2-ones | - | 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones | Antibacterial | iosrjournals.org |

| Benzoyl chlorides, prop-2-yn-1-amine, and 2-amine-substituted 3-chloroquinoxalines | Pd(Ph₃P)₂Cl₂, TBTA | 1,3-Oxazole-quinoxaline amine hybrids | Antibacterial | researchgate.net |

These examples underscore the chemical tractability of the this compound core and its vast potential for the development of new therapeutic agents through targeted derivatization.

Biological and Pharmacological Research on 3 Chloroquinoxalin 2 Amine Derivatives

Anticancer and Antitumor Activities

Derivatives of 3-chloroquinoxalin-2-amine have demonstrated a broad spectrum of anticancer and antitumor activities. For instance, new derivatives of 2,3,6,7-tetra substituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amine have shown promising activity against various cancer strains. jetir.orgjetir.org The synthesis of these compounds often involves reacting 2,3-dichloroquinoxaline (B139996) with appropriate amine-containing molecules. jetir.orgjetir.org

In one study, a series of N-(phenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide derivatives were synthesized and evaluated for their in-vitro anticancer activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov Among these, compound XVa , N-phenyl-3-((3-chloroquinoxalin-2-yl)amino)benzamide, exhibited significant anticancer activity, particularly against the HCT116 and MCF-7 cell lines with IC50 values of 4.4 µM and 5.3 µM, respectively. nih.gov The introduction of a chloro group on the quinoxaline (B1680401) ring was found to slightly improve the activity. nih.gov

Another area of investigation involves linking the this compound moiety to other heterocyclic systems. For example, a series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines were designed as potential inhibitors of phosphodiesterase 4 (PDE4). molaid.com Similarly, novel indole-quinoxaline hybrids have been synthesized to target PDE4. arabjchem.org

The table below summarizes the in-vitro anticancer activity of selected this compound derivatives.

| Compound ID | Chemical Name | Target Cell Line | IC50 (µM) | Reference |

| XVa | N-phenyl-3-((3-chloroquinoxalin-2-yl)amino)benzamide | HCT116 | 4.4 | nih.gov |

| XVa | N-phenyl-3-((3-chloroquinoxalin-2-yl)amino)benzamide | MCF-7 | 5.3 | nih.gov |

| XVb | N-(4-Chlorophenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide | HCT116 | - | nih.gov |

| 10g | 3-chloroquinoxaline derivative | MDA | 10.52 | tandfonline.com |

| 11 | piperazinylquinoxaline-based derivative | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | nih.gov |

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level. These include inducing programmed cell death (apoptosis), and inhibiting key enzymes involved in cancer cell proliferation and survival.

Apoptosis Induction

Several derivatives of this compound have been shown to induce apoptosis in cancer cells. arabjchem.org For example, N-substituted 3-chloro-N-(2-(1-tosyl-1H-benzo[d]-imidazol-2-yl)ethyl)quinoxalin-2-amine derivatives have been identified as apoptosis-inducing agents. arabjchem.org One study found that a piperazinylquinoxaline-based derivative, compound 11 , increased the apoptosis rate in HepG-2 cells from 5% to 44%. nih.gov This was accompanied by a significant increase in the levels of the pro-apoptotic protein Bax and the tumor suppressor protein p53, as well as caspase-3 activation. nih.gov Similarly, other quinoxaline derivatives have been reported to induce apoptosis in human ovarian cancer cells.

Phosphodiesterase 4 (PDE-4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which can have anti-inflammatory and procognitive effects, and is also being explored as a cancer therapy approach. wikipedia.org Certain N-substituted 3-chloro-N-(2-(1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)quinoxalin-2-amine derivatives have been identified as potential inhibitors of PDE4. wiserpub.com The development of indole-quinoxaline hybrids has also been pursued to identify new PDE4 inhibitors. arabjchem.org One such hybrid, compound 6h , demonstrated a dose-dependent inhibition of PDE4B with an IC50 value of 5.11 ± 0.24 μM. arabjchem.org

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Several studies have investigated this compound derivatives as VEGFR-2 inhibitors.

In one study, a series of piperazinylquinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Compound 11 from this series was the most potent, with a VEGFR-2 IC50 of 0.19 µM. nih.gov Another study on novel quinoxaline-3-propanamides identified compound 14 as a potent VEGFR-2 inhibitor with an IC50 of 0.076 µM, comparable to the established drug sorafenib. rsc.org However, a different series of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives, including the 3-chloro substituted compound XVa , showed only weak activity against VEGFR-2. nih.govmdpi.com

The table below presents the VEGFR-2 inhibitory activity of selected derivatives.

| Compound ID | Chemical Class | VEGFR-2 IC50 (µM) | Reference |

| 11 | Piperazinylquinoxaline-based derivative | 0.19 | nih.gov |

| 14 | Quinoxaline-3-propanamide | 0.076 | rsc.org |

| XVa | N-(phenyl)-3-((3-chloroquinoxalin-2-yl)amino)benzamide | Weak activity | nih.govmdpi.com |

Tyrosine Kinase and C-MET Kinase Inhibition

Tyrosine kinases are a broad family of enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a common feature of many cancers. Quinoxaline derivatives have been explored as inhibitors of various tyrosine kinases. acs.org

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell growth, motility, and invasion. researchgate.net Overexpression or mutation of c-Met is associated with poor prognosis in several cancers, making it an attractive therapeutic target. nih.govnih.gov

Several studies have focused on developing quinoxaline derivatives as c-Met kinase inhibitors. nih.govnih.gov For example, a series of novel quinoxaline derivatives were synthesized and showed potent inhibitory activity against the c-Met kinase enzyme and c-Met overexpressed human gastric cancer cells (MKN-45). nih.gov Molecular modeling studies have been used to predict the binding of these compounds to the c-Met kinase domain and to guide the design of more potent inhibitors. nih.gov

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Drugs that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells, making them effective anticancer agents. mdpi.com

Some quinoxaline derivatives have been investigated for their ability to inhibit tubulin polymerization. While direct studies on this compound derivatives specifically targeting tubulin are less common, the broader class of quinoline (B57606) derivatives has shown promise. For instance, a novel quinoline-sulfonamide derivative, compound D13 , was found to strongly inhibit tubulin assembly with an IC50 of 6.74 μM. mdpi.com This suggests that incorporating the quinoxaline scaffold, including this compound, into structures known to interact with tubulin could be a viable strategy for developing new anticancer agents.

Selective Induction of Tumor Hypoxia

One of the promising strategies in cancer therapy is the selective targeting of hypoxic regions within tumors, which are areas with low oxygen levels. These regions are often resistant to conventional therapies. Research has shown that certain quinoxaline derivatives can act as selective hypoxia-cytotoxins. nih.govresearchgate.net For instance, some quinoxaline N-oxide derivatives can be reduced under hypoxic conditions to form cytotoxic species that target the DNA of cancer cells. researchgate.net Modifications to the this compound structure have yielded derivatives with selective cytotoxicity against these oxygen-deprived tumors. This approach aims to improve the effectiveness of treatment by specifically targeting the more aggressive and resistant cells within a tumor. researchgate.net

Cytotoxicity Studies on Cancer Cell Lines

A significant body of research has focused on the direct cytotoxic effects of this compound derivatives on various cancer cell lines. These in vitro studies are crucial for determining the anti-cancer potential of new compounds.

Melanoma Cell Lines (e.g., A375)

Studies on the human melanoma cell line A375 have demonstrated the cytotoxic potential of certain quinoxaline derivatives. For example, some derivatives have been shown to inhibit the growth of A375 cells in a dose-dependent manner. nih.gov Research has explored how these compounds induce apoptosis (programmed cell death) and inhibit cell invasion. archivesofmedicalscience.com The cytotoxic effects are often evaluated by measuring the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Colorectal Carcinoma (HCT116)

The HCT116 human colorectal carcinoma cell line has been a key model for evaluating the anti-cancer activity of this compound derivatives. One study identified a specific 3-(chloroquinoxalin-2-yl)amino derivative, compound XVa, which exhibited marked anti-cancer activity against HCT116 cells with an IC50 value of 4.4 µM. nih.gov Other research has also highlighted the cytotoxicity of various quinoxaline derivatives against this cell line, with some compounds showing IC50 values in the low micromolar range, indicating potent activity. nih.govjapsonline.com

Hepatocellular Carcinoma (HepG2)

Research on the HepG2 human hepatocellular carcinoma cell line has also yielded promising results. While many screened compounds showed limited activity, certain derivatives of this compound have demonstrated notable cytotoxicity. nih.gov For instance, compound XVa, which was also effective against colorectal cancer cells, showed an IC50 value of 5.3 µM against the MCF-7 breast cancer cell line, although its activity against HepG2 was less pronounced in that particular study. nih.gov However, other studies have specifically synthesized and evaluated quinoxaline derivatives for their effects on HepG2 cells, with some showing significant inhibitory effects. mdpi.comnih.gov

Breast Adenocarcinoma (MCF-7)

The MCF-7 human breast adenocarcinoma cell line is another important model in cancer research. Studies have shown that derivatives of this compound can be effective against these cells. Compound XVa, for example, displayed good anti-cancer activity against MCF-7 cells with an IC50 value of 5.3 µM. nih.gov The introduction of a chloro group into the quinoxaline ring has been noted to slightly improve the activity of these compounds. nih.gov

Cervical Carcinoma (HeLa)

The HeLa cell line, derived from human cervical carcinoma, has also been used to test the cytotoxicity of quinoxaline derivatives. Research has shown that certain compounds containing the quinoxaline scaffold can inhibit the growth of HeLa cells. nih.gov Studies have explored the cytotoxic effects of various anticancer drugs on HeLa cells, providing a basis for comparison for new compounds like the this compound derivatives. nih.gov

Cytotoxicity of Quinoxaline Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound XVa | HCT116 (Colorectal Carcinoma) | 4.4 | nih.gov |

| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | nih.gov |

| Chlorine-substituted indolinone (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 2.53 | mdpi.com |

| Chlorine-substituted indolinone (Compound 9) | MCF-7 (Breast Adenocarcinoma) | 7.54 | mdpi.com |

| Chlorine-substituted indolinone (Compound 20) | HepG2 (Hepatocellular Carcinoma) | 3.08 | mdpi.com |

| Chlorine-substituted indolinone (Compound 20) | MCF-7 (Breast Adenocarcinoma) | 5.28 | mdpi.com |

Lung Cancer (A549)

The A549 cell line, derived from human lung carcinoma, serves as a crucial model in cancer research for screening potential chemotherapeutic agents. Several studies have investigated the cytotoxic effects of this compound derivatives against this cell line.

One study synthesized a series of N-(3-chloroquinoxalin-2-yl)-2,3,6,7-tetra substituted acridin-9-amines and evaluated their anticancer activity. jetir.org Another research effort focused on three novel coordination compounds and their enhanced cytotoxic activity against A549 cells after being coated with silver nanoparticles. mdpi.com The study highlighted that the synthesized complexes exhibited promising cytotoxic activities. mdpi.com

Furthermore, research into other heterocyclic compounds, such as 1,2,4-triazol-3-amine derivatives, has also demonstrated potent anti-lung cancer activity against the A549 cell line. For instance, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) showed a significantly lower IC50 value compared to the standard chemotherapeutic agent 5-fluorouracil, indicating a stronger inhibitory effect on lung cancer cell growth. nih.gov These findings underscore the potential of targeting lung cancer with novel heterocyclic compounds.

Table 1: Cytotoxic Activity of Selected Compounds against A549 Lung Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | 1.09 | nih.gov |

| 5-Fluorouracil | A549 | >30 | nih.gov |

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial and antifungal effects. jetir.orgresearchgate.netiosrjournals.orgresearchgate.netnih.gov The quinoxaline core is a key pharmacophore that contributes to these biological properties. iosrjournals.orgrasayanjournal.co.in

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. jetir.orgiosrjournals.org

Several studies have reported the efficacy of this compound derivatives against Gram-positive bacteria. A series of 1,3-oxazole-quinoxaline amine hybrids were synthesized and screened for their antibacterial properties against Micrococcus luteus, among other strains. researchgate.net The results of this study, which utilized a dilution method, were compared against the standard antibiotic tetracycline. researchgate.net

In another study, newly synthesized N-substituted-β-amino acid derivatives containing a chloroquinoxaline moiety exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. nih.govmdpi.com Specifically, compounds 9a–c, 10c, and 12f showed notable activity against S. aureus. mdpi.com Similarly, compounds 9a–c, 10b,c, 12f,g, and 13 were effective against M. luteum. mdpi.com

Furthermore, a series of 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones demonstrated promising activity against Staphylococcus aureus and Bacillus subtilis. iosrjournals.org The antibacterial activity was attributed to the presence of both the quinoxaline and oxazolidinone heterocyclic ring systems. iosrjournals.org

Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound(s) | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,3-Oxazole-quinoxaline amine hybrids | Micrococcus luteus | Active (compared to tetracycline) | researchgate.net |

| 9a–c, 10c, 12f | Staphylococcus aureus | Good activity | mdpi.com |

| 9a–c, 10b,c, 12f,g, 13 | Mycobacterium luteum | Good activity | mdpi.com |

| 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones (6a-l) | Staphylococcus aureus, Bacillus subtilis | Promising activity | iosrjournals.org |

The effectiveness of this compound derivatives extends to Gram-negative bacteria as well. For instance, a series of 3-aminoquinoxaline-2-alkynyl carboxylate esters were synthesized and tested against Pseudomonas aeruginosa. researchgate.net Their activity was compared to tetracycline. researchgate.net

In a different study, 1,3-oxazole-quinoxaline amine hybrids were also evaluated for their antibacterial activity against P. aeruginosa. researchgate.net Furthermore, some 1,2,3-triazole-linked quinoxaline scaffolds have shown better activity against P. aeruginosa than the standard drug tetracycline. arabjchem.org The development of quinoline-based compounds has also led to the identification of agents that can selectively inhibit P. aeruginosa ATP synthase, demonstrating their potential as antibacterial agents against this multidrug-resistant pathogen. nih.gov

Table 3: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria

| Compound(s) | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-Aminoquinoxaline-2-alkynyl carboxylate esters | Pseudomonas aeruginosa | Active (compared to tetracycline) | researchgate.net |

| 1,3-Oxazole-quinoxaline amine hybrids | Pseudomonas aeruginosa | Active (compared to tetracycline) | researchgate.net |

| 1,2,3-Triazole-linked quinoxaline scaffold (Compound 31) | Pseudomonas aeruginosa | More active than tetracycline | arabjchem.org |

Research has also explored the antimycobacterial potential of quinoxaline derivatives. A study focused on the synthesis of quinoxaline compounds and their evaluation against Mycobacterium tuberculosis. ul.ac.za While the study successfully synthesized a range of derivatives, including quinoxaline alkynyl esters and 3-chloroquinoxaline-2-carbonyl esters and amides, the specific activity of this compound derivatives was part of a broader investigation into quinoxaline-based antimycobacterial agents. ul.ac.za Another study reported that certain N-substituted-β-amino acid derivatives containing a chloroquinoxaline moiety displayed good activity against Mycobacterium luteum. nih.govmdpi.com

Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. jetir.orgresearchgate.netnih.gov

One study reported that N-substituted-β-amino acid derivatives containing a chloroquinoxaline moiety showed significant antifungal activity against Candida tenuis and Aspergillus niger. nih.govmdpi.com Specifically, three of the synthesized compounds demonstrated notable efficacy. mdpi.com Another research effort synthesized a series of 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones and tested their antifungal activity against Aspergillus niger and Candida albicans. iosrjournals.org While some compounds were slightly active, the majority showed moderate activity against both fungal strains. iosrjournals.org

Furthermore, 2-chloro-3-phenoxyquinoxaline (B2931360) derivatives have also been reported to possess antifungal activities. arabjchem.org

Table 4: Antifungal Activity of Selected this compound Derivatives

| Compound(s) | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-substituted-β-amino acid derivatives | Candida tenuis, Aspergillus niger | Significant activity | nih.govmdpi.com |

| 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones (6d, 6f, 6g, 6l) | Aspergillus niger, Candida albicans | Slightly active | iosrjournals.org |

| Other 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl) oxazolidin-2-ones | Aspergillus niger, Candida albicans | Moderately active | iosrjournals.org |

| 2-Chloro-3-phenoxyquinoxaline derivatives | Not specified | Antifungal activity | arabjchem.org |

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been a significant area of research, with studies targeting a range of viruses.

Quinoxaline derivatives have been investigated for their inhibitory effects on the influenza virus. nih.gov For instance, certain indolo[2,3-b]quinoxaline hybrids have demonstrated antiviral capabilities against the H1N1 strain. nih.gov One notable quinoxaline-based molecule exhibited an IC50 of 0.2164 μM against H1N1, indicating potent inhibitory activity. nih.gov The antiviral efficacy of these compounds has been further supported by quantitative polymerase chain reaction (qPCR) assays, which showed a reduction in viral gene expression. nih.gov

In the context of the COVID-19 pandemic, research has been directed towards identifying effective therapies, and quinoxaline derivatives have emerged as promising candidates. nih.govrsc.orgresearchgate.net The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for therapeutic intervention. nih.govrsc.org

A study focused on the design and synthesis of novel quinoxalino[2,1-b]quinazolin-12-ones, derived from 2,3-dichloroquinoxaline, as potential Mpro inhibitors. nih.govrsc.orgresearchgate.net In silico molecular docking and dynamic simulations revealed that these compounds could effectively bind to the active site of the enzyme. nih.govrsc.orgresearchgate.net Among the synthesized derivatives, the p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone showed the most promise as a COVID-19 Mpro inhibitor and warrants further in vitro and in vivo investigation. nih.govresearchgate.net Another quinoxaline derivative, compound 32, also demonstrated potential as a lead compound with an IC50 value of about 301.0 μM against SARS-CoV-2 Mpro. nih.gov

Derivatives of indoloquinoxaline have been evaluated for their anti-herpes virus activity. researchgate.net One of the most active compounds identified was 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline, also known as B-220. researchgate.net This compound was found to inhibit the replication of herpes simplex virus type 1 (HSV-1), cytomegalovirus, and varicella-zoster virus in tissue culture at concentrations ranging from 1 to 5 microM. researchgate.net The antiviral effect appears to occur at the level of viral DNA synthesis. researchgate.net

SARS Coronavirus and SARS-CoV-2 (COVID-19)

Other Pharmacological Activities

The therapeutic potential of this compound derivatives extends to anti-inflammatory and analgesic activities. A study involving the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, starting from 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one, revealed promising results. nih.govresearchgate.net Several of the synthesized compounds (3, 4, 9, 10, and 12-14) exhibited significant analgesic and anti-inflammatory properties. nih.gov

In another study, various quinoxaline derivatives were synthesized and evaluated for their analgesic and anti-inflammatory effects. researchgate.net Compounds 2, 5, 9, 14f, and 17c showed significant analgesic activity, with percentage protections of 56.90%, 68.68%, 67.70%, 66.33%, and 68.79%, respectively, in the acetic acid-induced writhing method in mice. researchgate.net For comparison, the standard drug aspirin (B1665792) exhibited 70.50% protection. researchgate.net In the carrageenan-induced paw edema model in rats, compounds 3, 11, 14d, and 17e demonstrated anti-inflammatory activity with percentage reductions in edema of 53.91%, 48.72%, 46.77%, and 46.85%, respectively, comparable to the standard drug Indomethacin (49.00% reduction). researchgate.net

Table 2: Analgesic and Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound | Activity | Model | Result | Reference |

|---|---|---|---|---|

| 2 | Analgesic | Acetic acid-induced writhing (mice) | 56.90% protection | researchgate.net |

| 5 | Analgesic | Acetic acid-induced writhing (mice) | 68.68% protection | researchgate.net |

| 9 | Analgesic | Acetic acid-induced writhing (mice) | 67.70% protection | researchgate.net |

| 14f | Analgesic | Acetic acid-induced writhing (mice) | 66.33% protection | researchgate.net |

| 17c | Analgesic | Acetic acid-induced writhing (mice) | 68.79% protection | researchgate.net |

| Aspirin (Standard) | Analgesic | Acetic acid-induced writhing (mice) | 70.50% protection | researchgate.net |

| 3 | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 53.91% edema reduction | researchgate.net |

| 11 | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 48.72% edema reduction | researchgate.net |

| 14d | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 46.77% edema reduction | researchgate.net |

| 17e | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 46.85% edema reduction | researchgate.net |

| Indomethacin (Standard) | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 49.00% edema reduction | researchgate.net |

Antioxidant Activity

Quinoxaline derivatives have demonstrated notable antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net For instance, a series of pyrrolo[2,3-b]quinoxaline derivatives, synthesized from this compound precursors, were assessed for their ability to neutralize free radicals. researchgate.net This activity is significant as oxidative stress is implicated in numerous pathological conditions, and compounds that can mitigate this damage are of great therapeutic interest.

Antiparasitic and Antimalarial Activity

The quinoxaline nucleus is a key feature in compounds designed to combat parasitic infections. Research has explored various derivatives of this compound for their potential efficacy against a range of parasites. While specific antiparasitic and antimalarial screening data for direct derivatives of this compound is an area of ongoing investigation, the broader class of quinoxalines has shown promise. The structural similarities to other nitrogen-containing heterocyclic compounds known for antimalarial activity suggest that this scaffold is a valuable starting point for the design of new antiparasitic agents.

Cardiac Modulator and Anti-neurodegenerative Effects

Derivatives of this compound have been investigated for their potential in treating cardiovascular and neurodegenerative diseases. google.com Certain pyrazine (B50134) derivatives originating from this compound are being explored for their role in modulating the activity of phosphoinositide 3-kinases (PI3Ks), enzymes that play a critical role in cell signaling pathways relevant to both cardiovascular function and neuronal survival. google.com Furthermore, some chemical entities derived from this core structure have been identified for their potential to modulate myosin activity, which could have implications for treating conditions related to muscle function and cardiovascular health. google.com The inhibition of specific kinases by these compounds is a key mechanism being studied for therapeutic intervention in neurodegenerative disorders. google.com

Immunomodulatory Agents

The modulation of the immune system is another significant area of research for this compound derivatives. These compounds are being developed for the potential treatment and prevention of autoimmune and inflammatory disorders. google.com The mechanism often involves the inhibition of phosphoinositide 3-kinases (PI3Ks), which are crucial in the signaling pathways of immune cells. google.com By targeting PI3Ks, these derivatives can influence processes such as cell proliferation, survival, and inflammatory responses, making them promising candidates for new immunomodulatory therapies. google.com Research has led to the development of pyrazine derivatives from this compound for the potential treatment of conditions like autoimmune disorders, inflammation, and graft rejection. google.com

Anticoagulant and Anticonvulsant Actions

The therapeutic potential of this compound derivatives extends to anticoagulant and anticonvulsant applications. The core quinoxaline structure is present in various compounds screened for these activities. While specific data on direct derivatives for these actions are part of broader research, the chemical class is recognized for its diverse pharmacological profile. The development of new molecules based on this scaffold continues to be an active area of research for finding novel treatments for coagulation disorders and seizure conditions.

Anti-platelet Activity

Derivatives of this compound are being investigated for their ability to inhibit platelet aggregation. google.com This activity is primarily linked to the modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway. google.com Since PI3Ks are involved in the intracellular signaling that leads to platelet activation and aggregation, their inhibition by these quinoxaline derivatives presents a potential therapeutic strategy for preventing thrombosis and managing cardiovascular diseases. google.com

Glucagon-like Peptide-1 Receptor Agonism for Diabetes Treatment

The quinoxaline scaffold is being explored in the design of novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. While research into direct derivatives of this compound for this specific application is emerging, the structural features of quinoxalines make them attractive candidates for developing new oral GLP-1 receptor agonists. The goal is to create potent and selective molecules that can mimic the action of endogenous GLP-1, thereby improving glycemic control.

Interactive Data Table: Biological Activities of this compound Derivatives

| Activity | Target/Assay | Key Findings | Potential Application |

| Antioxidant | DPPH radical scavenging assay researchgate.net | Pyrrolo[2,3-b]quinoxaline derivatives show free radical scavenging ability. researchgate.net | Treatment of oxidative stress-related diseases. |

| Cardiac Modulation | Myosin activity modulation google.com | Certain derivatives can increase or decrease myosin activity. google.com | Treatment of sarcopenia, muscle weakness, and cardiovascular indications. google.com |

| Anti-neurodegenerative | Phosphoinositide 3-kinase (PI3K) inhibition google.com | Derivatives modulate PI3K, a key enzyme in neuronal survival pathways. google.com | Treatment of neurodegenerative disorders. google.com |

| Immunomodulation | Phosphoinositide 3-kinase (PI3K) inhibition google.com | Compounds inhibit PI3K, affecting immune cell signaling. google.com | Treatment of autoimmune and inflammatory diseases. google.com |

| Anti-platelet | Phosphoinositide 3-kinase (PI3K) inhibition google.com | Derivatives inhibit PI3K-mediated signaling, reducing platelet aggregation. google.com | Prevention of thrombosis and cardiovascular diseases. google.com |

Computational and Theoretical Studies of 3 Chloroquinoxalin 2 Amine

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of 3-chloroquinoxalin-2-amine, molecular docking studies have been instrumental in identifying potential biological targets and elucidating structure-activity relationships.

Derivatives of this compound have been investigated as potential inhibitors for a variety of protein targets. For instance, computational assessments, including molecular docking, were utilized to explore the interaction of N-heterocyclic compounds derived from 2,3-dichloroquinoxaline (B139996) with the SARS-CoV-2 main protease (Mpro). rsc.orgnih.gov These studies aimed to identify novel nonpeptidic and non-covalent inhibitors of this crucial viral enzyme. rsc.orgnih.gov The catalytic dyad of the main protease, consisting of Cys145 and His41, is a key target for these inhibitors. rsc.orgnih.gov

In another study, indole-quinoxaline hybrids, synthesized from N-aryl substituted this compound, were evaluated as potential inhibitors of phosphodiesterase 4 (PDE4B). arabjchem.org Docking studies revealed that these compounds could bind to the conserved active site of PDE4B, with some interacting with key residues like Tyr233 or His234. arabjchem.org

Furthermore, molecular docking has been employed to screen for potential insecticidal agents. acs.org The docking of novel quinoxaline (B1680401) derivatives against specific insect proteins helped to identify compounds with high binding scores, suggesting a potential mode of action. acs.org

The following table summarizes representative molecular docking studies involving derivatives of this compound:

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxalino[2,1-b]quinazolin-12-ones | SARS-CoV-2 Mpro | Identified potential non-covalent inhibitors targeting the catalytic dyad (Cys145, His41). | rsc.orgnih.gov |

| Indole-quinoxaline hybrids | Phosphodiesterase 4 (PDE4B) | Compounds showed interaction with conserved residues in the active site, such as Tyr233 and His234. | arabjchem.org |

| Thiazolidinone-quinoxaline hybrids | Insecticidal target protein | A thiazolidinone derivative showed a high binding score (-10.54 kcal/mol) with hydrogen bonding to Trp143. | acs.org |

Molecular Dynamics Approaches

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are often used to refine the results of molecular docking and to assess the stability of ligand-protein complexes.